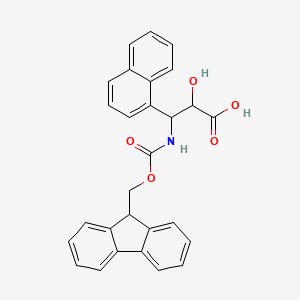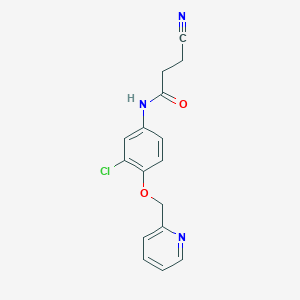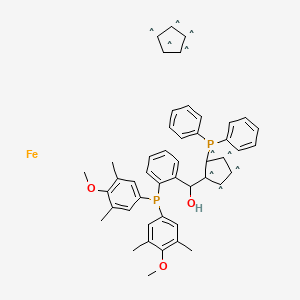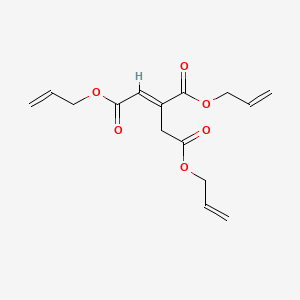
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” is a chemical compound with the following structural formula:
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
It belongs to the carbazole family and exhibits interesting properties due to its aromatic ring system. Carbazoles are heterocyclic compounds containing a nine-membered ring with two nitrogen atoms. This compound has a unique oxime functional group, which adds to its significance in various applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of “(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime.” One common approach involves the cyclization of an appropriate precursor. For example, a key intermediate can be synthesized by reacting 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. Subsequent cyclization under acidic conditions yields the desired compound.
Reaction Conditions:: The cyclization step typically occurs under mild acidic conditions, and the choice of solvent plays a crucial role. Common solvents include ethanol, methanol, or acetic acid. The reaction temperature and duration are optimized to achieve high yields.
Industrial Production:: While academic research often focuses on small-scale synthesis, industrial production methods may involve continuous flow processes or large-scale batch reactions. Optimization for cost-effectiveness, safety, and scalability is essential.
Chemical Reactions Analysis
Reactions:: “(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” can participate in various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, leading to the formation of carbazoles with different oxidation states.
Reduction: Reduction of the oxime group can yield the corresponding amine derivative.
Substitution: Substituents on the carbazole ring can be modified via electrophilic or nucleophilic substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the oxime group.
Substitution: Lewis acids or bases facilitate substitution reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents present. Oxidation may yield carbazole derivatives, while reduction leads to the corresponding amines.
Scientific Research Applications
“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of other carbazole derivatives.
Biology: Studying its interactions with enzymes or receptors.
Medicine: Investigating its potential as a drug candidate.
Industry: Used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The exact mechanism of action depends on the specific application. For drug development, it may involve binding to specific protein targets or modulating cellular pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” stands out due to its oxime functionality and carbazole core. Similar compounds include carbazoles without the oxime group, such as carbazole itself or other derivatives.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(NE)-N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H12N2O/c15-14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13,15H,5-7H2/b14-8+ |
InChI Key |
UGEJYRAWZCNRMQ-RIYZIHGNSA-N |
Isomeric SMILES |
C\1CC2=C(C/C1=N/O)NC3=CC=CC=C23 |
Canonical SMILES |
C1CC2=C(CC1=NO)NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12104030.png)
![octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B12104037.png)
![5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B12104041.png)
![1-[2-[(2,5-diamino-5-oxopentanoyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12104056.png)
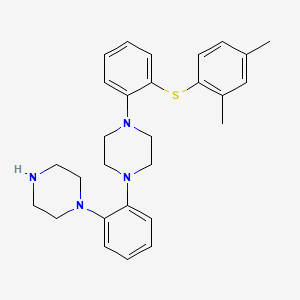
![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)
